
3-Chloro-5-(difluoromethoxy)picolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(difluoromethoxy)picolinaldehyde: is a chemical compound with the molecular formula C7H4ClF2NO2 It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by a chlorine atom and a difluoromethoxy group, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(difluoromethoxy)picolinaldehyde typically involves the chlorination of 5-(difluoromethoxy)picolinaldehyde. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl2) and anhydrous solvents such as dichloromethane (CH2Cl2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions:
Oxidation: 3-Chloro-5-(difluoromethoxy)picolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinaldehyde derivatives.
科学研究应用
Chemistry: 3-Chloro-5-(difluoromethoxy)picolinaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often employed as probes to investigate biochemical processes.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 3-Chloro-5-(difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological activities at the molecular level.
相似化合物的比较
3-Chloro-5-methoxypicolinaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-Bromo-5-(difluoromethoxy)picolinaldehyde: Similar structure but with a bromine atom instead of a chlorine atom.
5-(Difluoromethoxy)picolinaldehyde: Lacks the chlorine atom at position 3.
Uniqueness: 3-Chloro-5-(difluoromethoxy)picolinaldehyde is unique due to the presence of both chlorine and difluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H4ClF2NO2 |
|---|---|
分子量 |
207.56 g/mol |
IUPAC 名称 |
3-chloro-5-(difluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-1-4(13-7(9)10)2-11-6(5)3-12/h1-3,7H |
InChI 键 |
HACYMOOSIZTQLP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)C=O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


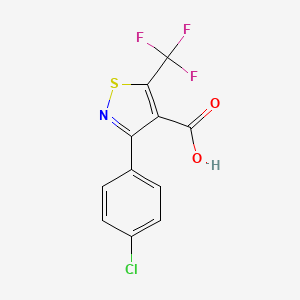
![6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13053824.png)
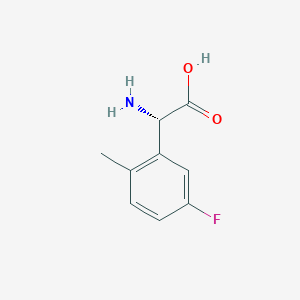
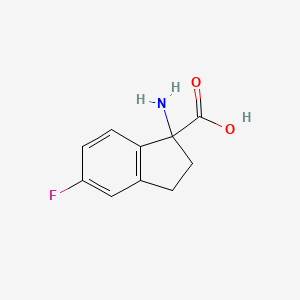
![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)
![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)

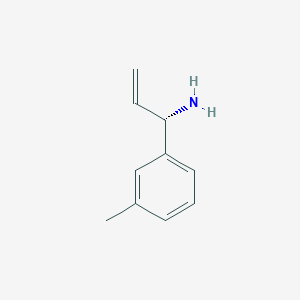
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
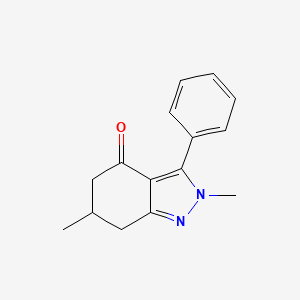

![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
